Benzyl tert-butyl malonate synthesis and properties
Benzyl tert-butyl malonate synthesis and properties
Introduction
Benzyl tert-butyl malonate is a key organic compound utilized primarily as a pharmaceutical intermediate.[1][2] Its significance in organic synthesis stems from the differential reactivity of its two ester groups—a benzyl ester and a tert-butyl ester.[1] This unique structural feature allows for selective chemical transformations, making it a versatile building block in the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of benzyl tert-butyl malonate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of benzyl tert-butyl malonate is crucial for its effective handling and application in synthesis. The compound is a colorless oil, and it is not miscible or is difficult to mix with water.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈O₄ | [1][4][5] |
| Molecular Weight | 250.29 g/mol | [1][3] |
| Physical State | Clear, colorless liquid/oil | [1][4][6] |
| Boiling Point | 312.1±17.0 °C (Predicted) | [3] |
| Density | 1.096±0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4825-1.4885 @ 20°C | [1][4] |
| Water Solubility | Not miscible or difficult to mix | [2][3] |
| CAS Number | 72594-86-6 | [1][3][4] |
Synthesis of Benzyl tert-butyl malonate
The synthesis of asymmetrically substituted malonic esters like benzyl tert-butyl malonate requires strategic approaches to achieve the desired product with high purity. Several methods have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and required purity.
Method 1: From Mono-tert-butyl malonate
One common and efficient route involves the benzylation of a pre-formed mono-tert-butyl malonate. This method offers good control over the final product structure.
Step 1: Synthesis of Mono-tert-butyl malonate
Mono-tert-butyl malonate can be prepared through several established procedures. One notable method involves the reaction of Meldrum's acid with tert-butanol.[7] This reaction yields the desired mono-ester, which can be purified via its crystalline ammonium salt.[7] Another approach is the reaction of malonic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a strong acid resin.[8][9]
Step 2: Benzylation of Mono-tert-butyl malonate
Once mono-tert-butyl malonate is obtained, it can be benzylated to yield benzyl tert-butyl malonate. This is typically achieved by reacting the mono-ester with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.[10] The base deprotonates the carboxylic acid of the mono-ester, forming a carboxylate that then acts as a nucleophile to displace the halide from the benzylating agent.
Method 2: From Mono-benzyl malonate
An alternative synthetic strategy involves the tert-butylation of mono-benzyl malonate.
Step 1: Synthesis of Mono-benzyl malonate
Mono-benzyl malonate can be synthesized through the partial hydrolysis of dibenzyl malonate or by reacting malonic acid with benzyl alcohol under esterification conditions.[11]
Step 2: tert-Butylation of Mono-benzyl malonate
The subsequent step is the esterification of the free carboxylic acid group of mono-benzyl malonate with a source of a tert-butyl group. A common method for this transformation is the reaction with isobutylene in the presence of an acid catalyst.[8]
Experimental Protocol: Synthesis via Mono-tert-butyl malonate and Benzyl Bromide
The following is a representative, detailed protocol for the synthesis of benzyl tert-butyl malonate.
-
Preparation of Mono-tert-butyl malonate:
-
In a reaction vessel, dissolve malonic acid in a suitable solvent such as tert-butyl acetate.[9]
-
Add a strong acid catalyst (e.g., Amberlyst-15 resin).[9]
-
Cool the mixture to between -20°C and -10°C.[9]
-
Introduce isobutylene gas into the cooled mixture.[9]
-
Allow the reaction to proceed at a controlled temperature (e.g., 10-30°C) for an extended period (40-60 hours).[9]
-
Upon completion, filter to recover the catalyst. The filtrate is then washed, dried, and concentrated to yield mono-tert-butyl malonate.[9]
-
-
Benzylation:
-
Dissolve the obtained mono-tert-butyl malonate in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base, such as triethylamine, to the solution.[6]
-
To this mixture, add benzyl bromide.[6]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford pure benzyl tert-butyl malonate as a colorless oil.[6]
-
Chemical Properties and Reactivity
The synthetic utility of benzyl tert-butyl malonate is a direct consequence of the differential reactivity of its ester functionalities.[1]
Selective Deprotection
The benzyl and tert-butyl ester groups can be selectively cleaved under different reaction conditions, providing a powerful tool for orthogonal protection strategies in multi-step syntheses.
-
Acidic Conditions: The tert-butyl ester is labile under acidic conditions and can be selectively removed using acids like trifluoroacetic acid (TFA) to yield the corresponding mono-benzyl malonic acid.[6][12] The benzyl ester is generally stable under these conditions.[12]
-
Basic Conditions: Conversely, the benzyl ester can be selectively hydrolyzed under basic conditions (saponification) using a base such as potassium hydroxide, leaving the tert-butyl ester intact.[1][6]
-
Hydrogenolysis: The benzyl ester can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that does not affect the tert-butyl ester.[10][13][14]
α-Carbon Reactivity: Malonic Ester Synthesis
Similar to other malonic esters, the α-carbon (the carbon atom between the two carbonyl groups) of benzyl tert-butyl malonate is acidic.[15][16] This allows for deprotonation by a suitable base to form a stabilized enolate.[15][17] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis.[15][18]
-
Alkylation: The enolate can be alkylated by reacting with alkyl halides in an Sₙ2 reaction.[15][17] This allows for the introduction of a wide range of alkyl substituents at the α-position. It is possible to perform a second alkylation by repeating the deprotonation and alkylation steps with the same or a different alkyl halide.[15][16]
-
Acylation: The enolate can also react with acyl halides or anhydrides to introduce an acyl group at the α-position.
These reactions, coupled with the selective deprotection of one of the ester groups and subsequent decarboxylation, provide a versatile pathway to a variety of substituted carboxylic acids and ketones.[15][16]
Applications in Drug Development and Organic Synthesis
Benzyl tert-butyl malonate is a valuable intermediate in the pharmaceutical industry.[1][2] Its ability to undergo selective transformations makes it an ideal starting material for the synthesis of complex molecules with specific stereochemistry.
-
Enantioselective Synthesis: It is used as a substrate in enantioselective synthesis, for instance, in phase-transfer catalytic (PTC) α-alkylation reactions to produce chiral compounds with high optical purity.[1][6]
-
Synthesis of Heterocycles: The functional handles provided by benzyl tert-butyl malonate and its derivatives are utilized in the construction of various heterocyclic ring systems, which are common motifs in many pharmaceutical agents.[19]
-
Precursor to Complex Molecules: It serves as a precursor in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[18][19][20]
Safety and Handling
Benzyl tert-butyl malonate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[21][22] It is important to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23] It should be stored in a cool, dry place in a tightly sealed container.[3][23]
Conclusion
Benzyl tert-butyl malonate is a highly versatile and valuable reagent in modern organic synthesis. Its unique structure, featuring two ester groups with orthogonal deprotection pathways, provides chemists with a powerful tool for the controlled and selective synthesis of complex organic molecules. Its applications, particularly in the pharmaceutical industry for the development of new therapeutics, underscore its importance. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the field of organic and medicinal chemistry.
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